molecular formula C21H24N2O2 B12161892 [1-(Diphenylmethyl)azetidin-3-yl](morpholin-4-yl)methanone

[1-(Diphenylmethyl)azetidin-3-yl](morpholin-4-yl)methanone

Cat. No.: B12161892
M. Wt: 336.4 g/mol
InChI Key: NYHNXPLGZOVKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)azetidin-3-ylmethanone: is a complex organic compound featuring both azetidine and morpholine rings. The presence of these rings imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanone typically involves multiple steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring is formed via intramolecular nucleophilic substitution.

    Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of Morpholine Ring: The morpholine ring is typically introduced via nucleophilic substitution, where a morpholine derivative reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted azetidine and morpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(Diphenylmethyl)azetidin-3-ylmethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and as a scaffold for drug design.

Medicine

In medicinal chemistry, 1-(Diphenylmethyl)azetidin-3-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the chemical industry, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
  • 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

Uniqueness

Compared to similar compounds, 1-(Diphenylmethyl)azetidin-3-ylmethanone exhibits unique reactivity due to the presence of both azetidine and morpholine rings. This dual functionality allows for a broader range of chemical transformations and potential applications. Its structural complexity also provides opportunities for the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C21H24N2O2/c24-21(22-11-13-25-14-12-22)19-15-23(16-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

NYHNXPLGZOVKML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.